3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE

Organic Synthesis Process Chemistry Solid-State Handling

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (CAS 98591-61-8, C9H5ClN2O2, MW 208.6) is a heterocyclic building block belonging to the quinoxaline family, featuring a reactive acyl chloride moiety at the 2-position and a keto group at the 3-position of the dihydroquinoxaline ring. It is employed as an intermediate in the synthesis of quinoxaline derivatives, which are scaffolds of interest in medicinal chemistry for antimicrobial, antiviral, and anticancer research.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6
CAS No. 98591-61-8
Cat. No. B2734170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE
CAS98591-61-8
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)Cl
InChIInChI=1S/C9H5ClN2O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,14)
InChIKeyKIIWGPZEEJHPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (CAS 98591-61-8) Procurement and Technical Data Overview


3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (CAS 98591-61-8, C9H5ClN2O2, MW 208.6) is a heterocyclic building block belonging to the quinoxaline family, featuring a reactive acyl chloride moiety at the 2-position and a keto group at the 3-position of the dihydroquinoxaline ring . It is employed as an intermediate in the synthesis of quinoxaline derivatives, which are scaffolds of interest in medicinal chemistry for antimicrobial, antiviral, and anticancer research .

Why 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE Cannot Be Replaced by Unsubstituted Quinoxaline-2-carbonyl Chloride or the Corresponding Carboxylic Acid


Substitution with quinoxaline-2-carbonyl chloride (CAS 54745-92-5) or 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1204-75-7) is not interchangeable due to distinct solid-state properties, acidity, and reactivity profiles that directly impact synthetic handling, purification, and final product quality. The presence of the 3-oxo group in 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE confers a substantially higher melting point (210 °C) and different predicted pKa (8.81) compared to its non-oxo analog , which alters solubility, storage requirements, and the rate of acyl chloride hydrolysis [1]. Furthermore, the compound's density (1.55 g/cm³) differs from both the non-oxo analog (1.4 g/cm³) and the carboxylic acid (1.56 g/cm³) [1][2], influencing formulation and reaction stoichiometry calculations. The quantitative evidence below establishes why these structural differences translate into measurable, selection-relevant differentiation.

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (98591-61-8) Quantitative Differentiation Evidence


Melting Point Differentiation: 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (210 °C) vs. Quinoxaline-2-carbonyl Chloride (113–115 °C)

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE exhibits a melting point of 210 °C (solvent: ligroine) , which is approximately 95–97 °C higher than that of its closest non-oxo analog, quinoxaline-2-carbonyl chloride (CAS 54745-92-5), which melts at 113–115 °C [1]. This substantial difference reflects enhanced intermolecular interactions imparted by the 3-oxo group, directly affecting the compound's physical state and stability at ambient and elevated temperatures.

Organic Synthesis Process Chemistry Solid-State Handling

Predicted pKa Differentiation: 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (pKa 8.81) vs. 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic Acid (pKa ~0.94)

The predicted acid dissociation constant (pKa) of 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE is 8.81 ± 0.10 , whereas the corresponding carboxylic acid (3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, CAS 1204-75-7) has a reported predicted pKa of approximately 0.94 ± 0.20 . This ~7.9 log unit difference indicates that the acyl chloride derivative is significantly less acidic than the free acid, which impacts its behavior in aqueous or buffered reaction media.

Medicinal Chemistry Prodrug Design pH-Dependent Reactivity

Density Differentiation: 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (1.55 g/cm³) vs. Quinoxaline-2-carbonyl Chloride (1.4 g/cm³) and the Carboxylic Acid (1.56 g/cm³)

The predicted density of 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE is 1.55 ± 0.1 g/cm³ . In contrast, quinoxaline-2-carbonyl chloride (CAS 54745-92-5) has a reported density of 1.4 ± 0.1 g/cm³ , while 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1204-75-7) has a density of 1.56 g/cm³ [1]. The target compound thus exhibits a density that is ~10% higher than the non-oxo analog and nearly identical to the carboxylic acid, reflecting the mass contribution of the additional oxygen atom.

Process Development Formulation Science Reaction Stoichiometry

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (98591-61-8) Optimal Procurement and Application Scenarios


Solid-Phase Peptide Synthesis and High-Temperature Organic Transformations

The compound's elevated melting point (210 °C) relative to quinoxaline-2-carbonyl chloride (113–115 °C) makes it a preferred acyl chloride building block for reactions conducted at elevated temperatures or in solvent-free conditions where thermal stability is paramount [1]. Its solid-state nature at ambient temperatures simplifies accurate weighing and reduces hydrolysis risk compared to low-melting-point liquid acyl chlorides.

pH-Controlled Amide Bond Formation in Aqueous-Organic Biphasic Systems

With a predicted pKa of 8.81, 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE is less prone to acid-catalyzed hydrolysis at near-neutral pH than the corresponding carboxylic acid (pKa ~0.94) . This property enables its use in biphasic amide coupling reactions where a controlled, mildly basic aqueous phase is required to neutralize liberated HCl without precipitating the carboxylic acid byproduct.

Accurate Volumetric Dispensing in Automated Parallel Synthesis

The distinct density of 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE (1.55 g/cm³) versus the commonly used quinoxaline-2-carbonyl chloride (1.4 g/cm³) is critical for laboratories employing automated liquid handlers for stock solution preparation . Using the correct density value prevents systematic mass errors in reagent addition, ensuring reproducible stoichiometry across high-throughput synthetic campaigns.

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